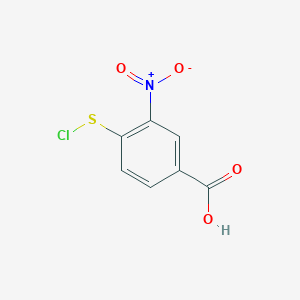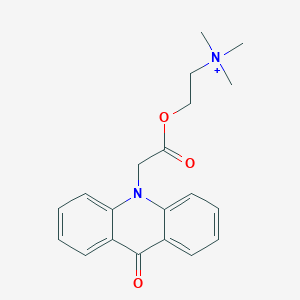
Cscma
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cscma, also known as Cesium Carbonate, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol. Cscma has been used in various applications such as catalysts, organic synthesis, and as a reagent in analytical chemistry.
Aplicaciones Científicas De Investigación
Cscma has been used in various scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Cscma has also been used as a reagent in analytical chemistry, such as the determination of calcium in milk samples. Additionally, Cscma has been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a base.
Mecanismo De Acción
The mechanism of action of Cscma is not well understood, but it is believed to act as a base in many reactions. Cscma can deprotonate various compounds, such as alcohols and carboxylic acids, which can lead to the formation of new compounds. Additionally, Cscma can act as a nucleophile in many reactions, such as the synthesis of esters.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Cscma. However, it has been shown to have low toxicity and is not considered harmful to humans or animals. It is important to note that Cscma should be handled with care, as it can cause skin irritation and eye damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cscma has several advantages for lab experiments, such as its ability to act as a base and its solubility in water and ethanol. However, Cscma has some limitations, such as its low stability in air and moisture. Additionally, Cscma can react with acidic compounds, which can lead to unwanted side reactions.
Direcciones Futuras
There are several future directions for the use of Cscma in scientific research. One area of interest is the use of Cscma in the synthesis of MOFs for various applications, such as gas storage and separation. Additionally, Cscma could be used as a catalyst in the synthesis of various organic compounds. Finally, further research could be conducted to understand the mechanism of action of Cscma and its potential applications in various fields.
Conclusion:
In conclusion, Cscma is a unique chemical compound that has been widely used in scientific research. It has several applications, such as a catalyst in organic synthesis and as a reagent in analytical chemistry. Cscma has low toxicity and is not considered harmful to humans or animals. However, it should be handled with care due to its potential to cause skin irritation and eye damage. There are several future directions for the use of Cscma in scientific research, such as the synthesis of MOFs and the use of Cscma as a catalyst.
Métodos De Síntesis
Cscma can be synthesized by the reaction between cesium hydroxide and carbon dioxide. The reaction takes place in an aqueous solution, and the resulting product is a white crystalline powder. The purity of the Cscma can be improved by recrystallization and purification techniques.
Propiedades
Número CAS |
108119-59-1 |
|---|---|
Nombre del producto |
Cscma |
Fórmula molecular |
C20H23N2O3+ |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
trimethyl-[2-[2-(9-oxoacridin-10-yl)acetyl]oxyethyl]azanium |
InChI |
InChI=1S/C20H23N2O3/c1-22(2,3)12-13-25-19(23)14-21-17-10-6-4-8-15(17)20(24)16-9-5-7-11-18(16)21/h4-11H,12-14H2,1-3H3/q+1 |
Clave InChI |
GKHHMYOLLHIVML-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
SMILES canónico |
C[N+](C)(C)CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Sinónimos |
cholinium 9-oxo-10-acridineacetate cholinium 9-oxo-10-acridineacetate chloride CSCMA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



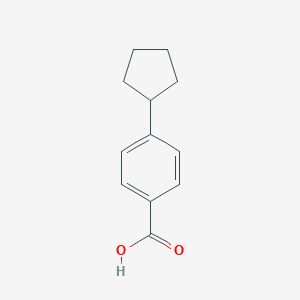
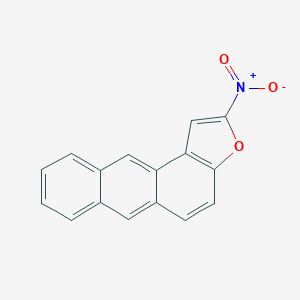
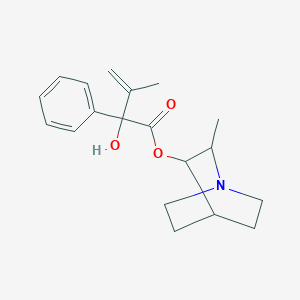
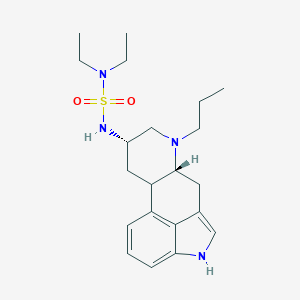
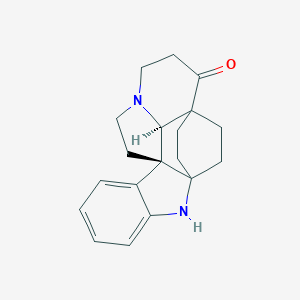
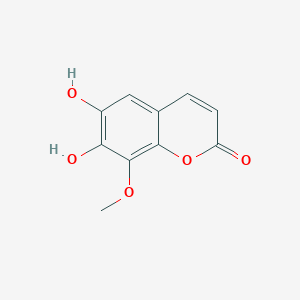
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
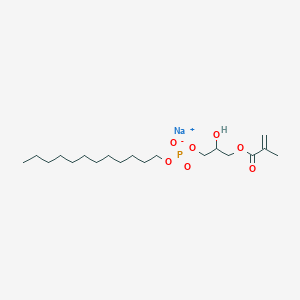
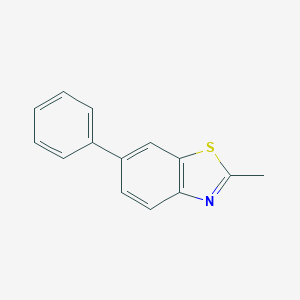
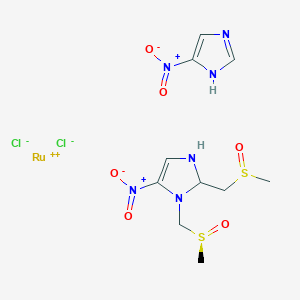
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)

